(BHQ-3)-OSu hexafluorophosphate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C37H38F6N7O4P |

|---|---|

Peso molecular |

789.7 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 4-[4-[[8-(diethylamino)-10-phenylphenazin-10-ium-2-yl]diazenyl]-N-methylanilino]butanoate hexafluorophosphate |

InChI |

InChI=1S/C37H38N7O4.F6P/c1-4-42(5-2)30-18-20-32-34(25-30)43(29-10-7-6-8-11-29)33-24-27(15-19-31(33)38-32)40-39-26-13-16-28(17-14-26)41(3)23-9-12-37(47)48-44-35(45)21-22-36(44)46;1-7(2,3,4,5)6/h6-8,10-11,13-20,24-25H,4-5,9,12,21-23H2,1-3H3;/q+1;-1 |

Clave InChI |

XISOOUOUXDJFEM-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)N(C)CCCC(=O)ON5C(=O)CCC5=O)N=C2C=C1)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

(BHQ-3)-OSu Hexafluorophosphate: A Comprehensive Technical Guide for Researchers

(BHQ-3)-OSu hexafluorophosphate (B91526) , also known as Black Hole Quencher®-3 succinimidyl ester hexafluorophosphate, is a non-fluorescent "dark" quencher widely utilized in the field of life sciences and diagnostics. Its primary function is to efficiently absorb the fluorescence emission of a nearby fluorophore, dissipating the energy as heat rather than light. This property makes it an invaluable tool for the development of highly sensitive fluorescence-based assays, particularly those relying on Förster Resonance Energy Transfer (FRET). This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for its use.

Core Properties and Specifications

(BHQ-3)-OSu hexafluorophosphate is an amine-reactive derivative of the BHQ-3 dye. The succinimidyl ester (OSu) group readily reacts with primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds. The hexafluorophosphate (PF6-) is a non-coordinating anion that acts as a counter-ion, contributing to the stability of the reactive ester.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Synonyms | BHQ-3 NHS ester hexafluorophosphate, Black Hole Quencher-3 succinimidyl ester hexafluorophosphate | [1][2] |

| Molecular Formula | C37H38F6N7O4P | [1][2] |

| Molecular Weight | 789.71 g/mol | [1][2] |

| Appearance | Dark purple solid | [3] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, methanol, and acetonitrile.[4][5] | |

| Storage and Stability | Store at -20°C, protected from light and moisture.[2][4] The compound is sensitive to moisture and reducing agents like DTT and TCEP, which can lead to its degradation and loss of quenching efficiency.[2][4] The hexafluorophosphate counter-ion contributes to its stability, although hydrolysis can still occur, particularly in non-aqueous environments in the presence of protons.[6] |

Spectroscopic Properties

The absorption spectrum of BHQ-3 is broad, spanning the far-red to near-infrared region, making it an ideal quencher for a range of long-wavelength fluorophores.[7] Its absorption maximum can vary depending on the solvent and its conjugation state.

| Solvent/Condition | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Reference(s) |

| Dichloromethane (DCM) | 678 nm | Not specified | [4][5] |

| Methanol | 656 nm | Not specified | [4][5] |

| Phosphate-Buffered Saline (PBS), pH 7.3 | 615 nm | 40,700 M⁻¹cm⁻¹ | [4][7] |

| Conjugated to the 5'-end of a polyT oligonucleotide (in PCR buffer) | 670 nm | 42,700 M⁻¹cm⁻¹ | [4] |

Quenching Mechanism and Applications

BHQ-3 functions as a highly efficient dark quencher through a combination of two mechanisms: Förster Resonance Energy Transfer (FRET) and static (contact) quenching.[7] In FRET, the excited fluorophore non-radiatively transfers its energy to the proximal BHQ-3 molecule. Static quenching involves the formation of a ground-state complex between the fluorophore and BHQ-3, which prevents fluorescence emission.[7] This dual mechanism results in a high signal-to-noise ratio in assays by minimizing background fluorescence.

The primary applications of this compound lie in the construction of fluorogenic probes for various biological assays:

-

Real-Time Quantitative PCR (qPCR): In dual-labeled probes (e.g., TaqMan probes), BHQ-3 is tethered to one end of an oligonucleotide, and a fluorophore to the other. During PCR, the probe hybridizes to the target sequence, and the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore from the quencher and leading to an increase in fluorescence.[8]

-

Protease Activity Assays: A peptide substrate for a specific protease is labeled with a fluorophore and BHQ-3. In the intact peptide, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a "turn-on" fluorescence signal that is proportional to the enzyme's activity.[9]

-

Nucleic Acid Hybridization Assays: Similar to qPCR probes, hybridization probes can be designed to fluoresce only upon binding to their complementary target sequence.

-

Bioimaging: FRET-based probes incorporating BHQ-3 can be used to visualize and quantify specific molecular events within living cells and organisms.[9]

Compatible Fluorophores and Quenching Efficiency

BHQ-3 is most effective at quenching fluorophores that emit in the far-red to near-infrared range (620-730 nm).[7] This includes popular dyes such as Cy5 and Cy5.5. The efficiency of quenching is dependent on the spectral overlap between the fluorophore's emission and the quencher's absorption, as well as the distance between the two molecules.

| Fluorophore | Quenching Efficiency | Reference(s) |

| Cy5 | 89% | [10] |

| Cy5.5 | 84% | [10] |

It is recommended to pair BHQ-3 with fluorophores that have emission maxima between 620 nm and 730 nm for optimal performance.[7][11]

Experimental Protocols

The following are detailed protocols for the conjugation of this compound to proteins and amine-modified oligonucleotides.

Labeling of Proteins and Peptides

This protocol is a general guideline for labeling proteins with primary amines (e.g., lysine (B10760008) residues). The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein/peptide to be labeled

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-9.0. Note: Avoid buffers containing primary amines, such as Tris.[4]

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., Sephadex G-25) or dialysis tubing

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the labeling buffer to a final concentration of 2-10 mg/mL. Ensure the protein solution is free of any amine-containing contaminants by dialysis or buffer exchange if necessary.

-

Prepare the BHQ-3 Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF.[12]

-

Perform the Labeling Reaction:

-

Calculate the required volume of the BHQ-3 stock solution to achieve a 10- to 20-fold molar excess of the dye over the protein.

-

While gently stirring the protein solution, add the BHQ-3 stock solution dropwise.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[13]

-

-

Quench the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[14]

-

Purify the Conjugate: Separate the labeled protein from unreacted BHQ-3 and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS or by dialysis against PBS.[13]

-

Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of BHQ-3 (e.g., ~670 nm for the conjugate). The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of BHQ-3 at 280 nm.

Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification at the 5' or 3' end, or internally.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Amine-modified oligonucleotide

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0.[12]

-

Nuclease-free water

-

Purification supplies (e.g., desalting column, HPLC system)

Procedure:

-

Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 1-10 mg/mL.[15] If the oligonucleotide is in a buffer containing amines (e.g., Tris), it must be purified first by ethanol (B145695) precipitation or a desalting column.

-

Prepare the BHQ-3 Stock Solution: Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMSO or DMF.[12]

-

Perform the Labeling Reaction:

-

Purify the Labeled Oligonucleotide: Remove unreacted BHQ-3 and byproducts. Common purification methods include:

-

Ethanol Precipitation: This will remove some of the unreacted dye.[15]

-

Desalting Column: Effective for removing small molecules.[12]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the recommended method for achieving high purity and separating labeled from unlabeled oligonucleotides.[16]

-

-

Characterize the Labeled Oligonucleotide:

-

UV-Vis Spectroscopy: Measure the absorbance at 260 nm (for the oligonucleotide) and at the absorption maximum of BHQ-3 (~670 nm) to confirm labeling and estimate the concentration.

-

Mass Spectrometry: Confirm the covalent attachment of the BHQ-3 moiety by analyzing the molecular weight of the product.

-

Design of FRET-Based Probes Using BHQ-3

The design of effective FRET probes requires careful consideration of the donor fluorophore and the quencher, as well as the linker connecting them.

Key Design Principles:

-

Fluorophore-Quencher Pairing: Select a fluorophore with an emission spectrum that significantly overlaps with the absorption spectrum of BHQ-3 (620-730 nm). Suitable fluorophores include Cy5, Alexa Fluor 647, and Cy5.5.[11][17]

-

Linker Design: The linker connecting the fluorophore and BHQ-3 should be designed to maintain a close proximity between the two in the "off" state to ensure efficient quenching. For protease assays, the linker should contain a specific cleavage site for the target protease.[9] For nucleic acid probes, the distance is determined by the oligonucleotide sequence.

-

Assay-Specific Considerations:

-

For qPCR probes, the probe should be designed to have a melting temperature (Tm) that is compatible with the PCR annealing/extension temperature.

-

For protease assays, the peptide substrate should be specific for the target protease to minimize off-target cleavage.

-

Conclusion

This compound is a powerful and versatile tool for the development of sensitive and specific fluorescence-based assays. Its broad absorption in the far-red and near-infrared spectrum, coupled with its high quenching efficiency, makes it an excellent choice for quenching a variety of long-wavelength fluorophores. By following the detailed protocols and design principles outlined in this guide, researchers can effectively utilize this reagent to create robust probes for a wide range of applications in molecular biology, diagnostics, and drug discovery.

References

- 1. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

- 3. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]

- 4. interchim.fr [interchim.fr]

- 5. BHQ-3 Carboxylic Acid | LGC, Biosearch Technologies [biosearchtech.com]

- 6. Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis in Nonaqueous Battery Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BHQ-3 Carboxylic Acid, Succinimidyl Ester | LGC, Biosearch Technologies [biosearchtech.com]

- 8. Cy5/BHQ dye–quencher pairs in fluorogenic qPCR probes: effects of charge and hydrophobicity - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 11. idtdna.com [idtdna.com]

- 12. glenresearch.com [glenresearch.com]

- 13. biotium.com [biotium.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

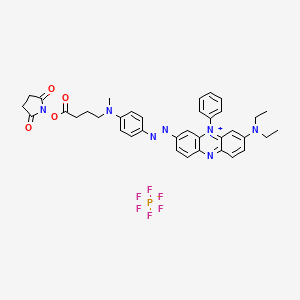

(BHQ-3)-OSu hexafluorophosphate chemical structure and properties.

An In-depth Technical Guide to (BHQ-3)-OSu Hexafluorophosphate (B91526)

Introduction

(BHQ-3)-OSu hexafluorophosphate is a highly specialized chemical reagent designed for the labeling and detection of biomolecules. It belongs to the Black Hole Quencher™ family, which are renowned for their ability to function as "dark quenchers." Unlike fluorescent quenchers, dark quenchers do not emit their own native fluorescence, thereby eliminating background signal and significantly improving the signal-to-noise ratio in fluorescence-based assays.[1][2][3] The core of the molecule is the BHQ-3 chromophore, a polyaromatic-azo compound with a broad absorption spectrum in the far-red to near-infrared (NIR) range.[1][4][]

This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical and spectroscopic properties, mechanism of action, and key applications. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence resonance energy transfer (FRET) and other quenching-based techniques in their work.

Chemical Structure and Core Properties

This compound is an amine-reactive derivative of the BHQ-3 dark quencher. The structure consists of three key components:

-

The BHQ-3 Core : A large, polyaromatic azo dye that is responsible for absorbing light energy from a nearby fluorophore.[] Its absorption range is from 620 nm to 730 nm.[1][2][6]

-

The O-Succinimidyl (OSu) Ester : More commonly known as an N-hydroxysuccinimidyl (NHS) ester, this is a highly efficient amine-reactive group. It readily reacts with primary amines, such as the N-terminus of proteins or the epsilon-amino group of lysine (B10760008) residues, to form stable amide bonds.[1][7]

-

The Hexafluorophosphate (PF₆⁻) Anion : This serves as the counter-ion to the positively charged BHQ-3 dye core, providing overall charge neutrality to the salt.[8]

The combination of a potent quenching core with a versatile reactive group makes this compound an invaluable tool for creating custom FRET probes for applications such as real-time PCR and protease activity assays.[2][9]

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃₇H₃₈F₆N₇O₄P | [1][7][10] |

| Molecular Weight | 789.71 g/mol | [1][7][9][10] |

| Appearance | Dark purple solid | [1] |

| Solubility | Soluble in DCM, methanol, DMSO, MeCN, DMF | [7] |

| Storage Conditions | -20°C, protect from light and moisture | [7] |

| Stability | Susceptible to reduction by DTT or TCEP; Azo bond can be unstable in vivo. | [7][11] |

Table 2: Spectroscopic Properties

| Property | Value | Source(s) |

| Quenching Range | 620 - 730 nm | [1][2][6] |

| Absorption Max (λmax) | 615 nm (in unspecified solvent) | [1][7] |

| 656 nm (in methanol) | [7] | |

| 678 nm (in Dichloromethane) | [7] | |

| 672 nm (BHQ-3 core) | [2][6] | |

| Molar Extinction Coefficient (ε) | 40,700 M⁻¹cm⁻¹ (at 615 nm) | [1][7] |

| 13,000 M⁻¹cm⁻¹ (at 260 nm) | [1][7] | |

| 25,000 M⁻¹cm⁻¹ (at 280 nm in PBS, pH 7.3) | [7] | |

| 42,700 M⁻¹cm⁻¹ (at 670 nm, conjugated to oligo) | [6][7] | |

| Fluorescence | None (Dark Quencher) | [7][12] |

Mechanism of Quenching

BHQ dyes operate through a highly efficient dual mechanism that involves both Förster Resonance Energy Transfer (FRET) and static quenching.[1][][]

-

FRET : This is a non-radiative energy transfer process where an excited donor fluorophore transfers energy to a nearby acceptor molecule (the quencher) through dipole-dipole interactions. The efficiency of this transfer is dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the proximity of the two molecules.[4]

-

Static Quenching : This occurs when the fluorophore and quencher form a stable, non-fluorescent ground-state complex.[1][12] This interaction effectively prevents the fluorophore from becoming excited in the first place.

This combined mechanism allows BHQ-3 to effectively quench a wide range of far-red fluorophores, including Cy5, Quasar 670, and IRDye 800CW.[1][4][6][11]

Caption: FRET mechanism between a donor fluorophore and BHQ-3.

Experimental Protocols

General Protocol for Labeling Primary Amines

This protocol provides a general workflow for conjugating this compound to proteins or amino-modified oligonucleotides. The succinimidyl ester group reacts specifically with non-protonated primary amines.[7]

Methodology:

-

Buffer Preparation : Prepare a conjugation buffer with a pH between 7.5 and 8.5, such as 0.1 M sodium bicarbonate or phosphate (B84403) buffer. A slightly basic pH is required to ensure the target primary amine is in its non-protonated, reactive state.[7]

-

Reagent Preparation :

-

Dissolve the amine-containing biomolecule (e.g., protein, oligonucleotide) in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Immediately before use, dissolve this compound in a small amount of anhydrous organic solvent like DMSO or DMF.

-

-

Conjugation Reaction :

-

Add the dissolved BHQ-3 reagent to the biomolecule solution. A 10- to 20-fold molar excess of the dye is typically used for proteins, while a 2- to 5-fold excess may be sufficient for oligonucleotides.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing can improve conjugation efficiency.

-

-

Purification :

-

Remove the unreacted, hydrolyzed dye from the labeled biomolecule.

-

For proteins, this is typically achieved using size exclusion chromatography (e.g., a Sephadex G-25 column).

-

For oligonucleotides, purification can be performed using ethanol (B145695) precipitation or HPLC.

-

-

Verification : Confirm the labeling by measuring the absorbance of the purified conjugate at both 260/280 nm (for the biomolecule) and the λmax of BHQ-3 (e.g., ~670 nm).

Caption: Experimental workflow for amine labeling with (BHQ-3)-OSu.

Synthesis of a BHQ-3 Amine Precursor

Recent literature has described a straightforward synthesis of a functionalized BHQ-3 amine, which serves as a precursor for creating derivatives like the NHS ester.[4][14] This method relies on an azo-coupling reaction.

Methodology:

-

Diazonium Salt Formation : Methylene Violet 3RAX is dissolved in dry acetonitrile (B52724) and cooled to 0°C. Solid nitrosonium tetrafluoroborate (B81430) (NOBF₄) is added to the solution, which converts the primary amine on the Methylene Violet 3RAX into a reactive diazonium salt intermediate. The mixture is stirred at 0°C for approximately 15 minutes.[4]

-

Azo-Coupling : A functionalized N,N-substituted aniline (B41778) (containing a protected primary amine for later use) is dissolved separately in dry acetonitrile.[4]

-

Reaction : The aniline solution is added dropwise to the cold diazonium salt solution. The reaction mixture is maintained at 0°C, allowing the azo-coupling to occur, which forms the characteristic -N=N- bond of the BHQ-3 core.[4]

-

Purification : The resulting BHQ-3 amine product is purified from the reaction mixture using standard chromatographic techniques. The final product can then be characterized by NMR, mass spectrometry, and UV-Vis spectroscopy.[4]

Caption: Synthesis scheme for a BHQ-3 amine precursor.

References

- 1. BHQ-3 Carboxylic Acid, Succinimidyl Ester | LGC, Biosearch Technologies [biosearchtech.com]

- 2. genelink.com [genelink.com]

- 3. Gene Link Modifications - BHQ-3-3' [genelink.com]

- 4. Straightforward Synthesis of BHQ-3 Amine: An Azo Dark-Quencher for FRET-Based Protease Activity Assays [mdpi.com]

- 6. BHQ-3 Dark Quencher, abs 620-730 nm; 3' Modification-7370 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 7. interchim.fr [interchim.fr]

- 8. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chembk.com [chembk.com]

- 11. Synthesis, in vitro evaluation, and in vivo metabolism of fluor/quencher compounds containing IRDye 800CW and Black Hole Quencher-3 (BHQ-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. glenresearch.com [glenresearch.com]

- 14. researchgate.net [researchgate.net]

BHQ-3 Quencher: A Technical Guide to Absorption, Emission, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Black Hole Quencher™ 3 (BHQ-3), a non-fluorescent "dark" quencher widely utilized in fluorescence-based assays. This document details its spectral properties, quenching mechanism, and key applications, offering valuable insights for researchers in molecular biology and drug development.

Core Concepts: The Role of a Dark Quencher

In fluorescence-based detection systems, a quencher molecule absorbs the emission energy of a fluorophore when the two are in close proximity, a phenomenon known as Förster Resonance Energy Transfer (FRET).[1] "Dark quenchers," such as the BHQ family, are particularly advantageous as they dissipate this absorbed energy as heat rather than emitting it as light.[2] This lack of native fluorescence minimizes background signal and enhances the signal-to-noise ratio in a variety of applications.[3] The BHQ dyes, with their polyaromatic-azo backbone, are true dark quenchers with no native emission.[4]

Spectral Properties of BHQ-3

BHQ-3 is characterized by its strong and broad absorption in the far-red to near-infrared region of the spectrum. This makes it an ideal quenching partner for a range of fluorophores that emit in this window. The absorption maximum of BHQ-3 can vary slightly depending on the solvent and its conjugation to other molecules.[4]

| Property | Value | Reference |

| Absorption Maximum (λ_abs) | 672 nm | [3] |

| Effective Quenching Range | 620 - 730 nm | [3] |

| Molar Extinction Coefficient (at λ_max) | 42,700 M⁻¹cm⁻¹ | |

| Emission | Non-fluorescent | [4] |

Quenching Mechanism

The quenching efficiency of BHQ-3 relies on a combination of two primary mechanisms:

-

Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process that occurs when the emission spectrum of the donor fluorophore significantly overlaps with the absorption spectrum of the acceptor quencher.[2] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to conformational changes or cleavage events that separate the pair.[1]

-

Static (or Contact) Quenching: This mechanism involves the formation of a ground-state complex between the fluorophore and the quencher, often facilitated by hydrophobic and electrostatic interactions.[2] This intramolecular dimer formation alters the electronic properties of the fluorophore, preventing it from fluorescing.[3] Static quenching can be effective even if the spectral overlap is not perfect.[2]

The dual mechanisms of FRET and static quenching contribute to the high efficiency of BHQ dyes in suppressing fluorescence.[4]

Caption: FRET-based quenching and signal generation mechanism.

Applications of BHQ-3

The spectral properties of BHQ-3 make it a versatile tool for a variety of molecular biology and diagnostic applications, particularly in FRET-based assays.

Real-Time Quantitative PCR (qPCR)

BHQ-3 is frequently incorporated into dual-labeled probes, such as TaqMan® probes , for real-time monitoring of DNA amplification. In these probes, a fluorophore is attached to the 5' end and BHQ-3 to the 3' end of an oligonucleotide complementary to the target sequence. While the probe is intact, the fluorescence is quenched. During PCR, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the fluorophore from the quencher and leading to an increase in fluorescence that is proportional to the amount of amplified product.

Caption: Workflow of a TaqMan probe utilizing a BHQ quencher.

Another application in qPCR is with Molecular Beacons . These are hairpin-shaped molecules with a fluorophore and a quencher at opposite ends. In the absence of a target, the hairpin structure keeps the fluorophore and quencher in close proximity, resulting in fluorescence quenching. Upon hybridization to a complementary target sequence, the hairpin unfolds, separating the fluorophore and quencher and leading to a fluorescent signal.

Caption: Operating principle of a Molecular Beacon.

Protease Activity Assays

BHQ-3 is also valuable in the development of FRET-based protease assays. In a typical setup, a peptide substrate containing the recognition sequence for a specific protease is synthesized with a fluorophore on one side of the cleavage site and BHQ-3 on the other. In the uncleaved state, the proximity of the fluorophore and quencher results in low fluorescence. Upon cleavage of the peptide by the protease, the fluorophore and BHQ-3 are separated, leading to a measurable increase in fluorescence that directly correlates with protease activity.[5] This "turn-on" signal provides a sensitive method for studying enzyme kinetics and screening for protease inhibitors.[5]

Experimental Protocols

Measurement of BHQ-3 Absorption Spectrum

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λ_max) of a BHQ-3-labeled oligonucleotide.

Materials:

-

BHQ-3 labeled oligonucleotide of known concentration.

-

Appropriate buffer (e.g., 1x TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

Methodology:

-

Instrument Preparation: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light source.

-

Blank Measurement: Fill a quartz cuvette with the buffer that was used to dissolve the BHQ-3 labeled oligonucleotide. Place the cuvette in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 400 nm to 800 nm). This will be subtracted from the sample measurement to correct for buffer absorbance.

-

Sample Preparation: Prepare a dilution of the BHQ-3 labeled oligonucleotide in the same buffer to a concentration that will give an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0 AU).

-

Sample Measurement: Empty the blanking cuvette, rinse it with the sample solution, and then fill it with the BHQ-3 sample. Place the cuvette in the spectrophotometer and acquire the absorption spectrum over the same wavelength range as the blank.

-

Data Analysis: The instrument software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelength at which the maximum absorbance occurs (λ_max).

FRET-Based Protease Assay

Objective: To measure the activity of a specific protease using a FRET substrate containing a fluorophore and BHQ-3.

Materials:

-

FRET peptide substrate with a fluorophore (e.g., Cy5) and BHQ-3 on opposite sides of a protease cleavage site.

-

Purified protease of interest.

-

Assay buffer (optimal for protease activity).

-

Protease inhibitor (for control experiments).

-

Microplate reader with fluorescence detection capabilities.

-

96- or 384-well black microplates.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the assay buffer.

-

Prepare a stock solution of the protease in the assay buffer. Perform serial dilutions to test a range of enzyme concentrations.

-

-

Assay Setup:

-

In a black microplate, add the assay buffer to each well.

-

Add the FRET substrate to all wells.

-

To the "no enzyme" control wells, add an equivalent volume of assay buffer.

-

To the "inhibitor" control wells, add the protease inhibitor.

-

To initiate the reaction, add the protease solution to the experimental and inhibitor control wells.

-

-

Data Acquisition:

-

Immediately place the microplate in a pre-warmed plate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore at regular time intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the "no enzyme" control wells) from all other readings.

-

Plot the fluorescence intensity versus time for each protease concentration.

-

The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the protease activity.

-

Chemical Stability Considerations

It is important to note that BHQ-3 can exhibit chemical instability under certain conditions. For instance, it has been reported to degrade when exposed to harsh oligo synthesis and deprotection conditions for extended periods.[3] For applications requiring greater chemical robustness, alternative quenchers like BBQ-650 may be considered.[3]

References

- 1. Molecular Beacons: Powerful Tools for Imaging RNA in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gene Link Modifications - BHQ-3-3' [genelink.com]

- 4. Black Hole Quencher® Dyes | LGC, Biosearch Technologies [biosearchtech.com]

- 5. mdpi.com [mdpi.com]

Unveiling the Darkness: A Technical Guide to the Mechanism of Action of Black Hole Quenchers

For Researchers, Scientists, and Drug Development Professionals

Black Hole Quenchers (BHQ) are a class of dark quenchers integral to modern molecular biology and diagnostics. Their ability to efficiently suppress fluorescence without emitting any light of their own has revolutionized applications ranging from real-time quantitative PCR (qPCR) to in-vivo imaging. This technical guide provides an in-depth exploration of the core mechanisms governing BHQ functionality, supported by quantitative data, experimental methodologies, and detailed visualizations to facilitate a comprehensive understanding for researchers and developers.

The Dual-Pronged Approach to Quenching: FRET and Static Mechanisms

Black Hole Quenchers achieve their remarkable efficiency through a combination of two distinct quenching mechanisms: Förster Resonance Energy Transfer (FRET) and static (or contact) quenching.[1][] This dual mechanism is a key contributor to the high signal-to-noise ratios observed in assays employing BHQ dyes.[1][3]

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process between two chromophores, a donor fluorophore and an acceptor quencher, when they are in close proximity (typically 10-100 Å).[4] The process is driven by dipole-dipole coupling.[5] In the context of BHQ-based probes, the fluorophore acts as the donor and the BHQ dye as the acceptor.

The efficiency of FRET is dependent on several factors:

-

Proximity: The distance between the donor and acceptor is critical, with efficiency decreasing proportionally to the sixth power of the distance.[4]

-

Spectral Overlap: The emission spectrum of the donor fluorophore must significantly overlap with the absorption spectrum of the acceptor BHQ dye.[3][4]

-

Orientation: The relative orientation of the donor and acceptor dipoles influences the efficiency of energy transfer.[4]

When the fluorophore is excited by an external light source, instead of emitting a photon, it transfers its energy to the nearby BHQ molecule.[3] The BHQ dye then dissipates this energy as heat, returning to its ground state without any fluorescent emission.[1][3] This "dark" quenching is a hallmark of BHQs and distinguishes them from fluorescent quenchers like TAMRA, which can contribute to background signal.[3][6]

Static Quenching (Contact Quenching)

In addition to FRET, BHQ dyes can also quench fluorescence through a static, or contact, mechanism.[1][3] This occurs when the fluorophore and the BHQ dye form a stable, non-fluorescent ground-state complex, often referred to as an intramolecular dimer.[3][4][5] The formation of this complex is facilitated by hydrophobic and electrostatic interactions between the planar, hydrophobic structures of the dye and quencher.[3][4]

This complex alters the molecular orbitals of the fluorophore, preventing it from reaching an excited state upon illumination and thus inhibiting fluorescence emission.[1][] A key advantage of static quenching is that it is not strictly dependent on spectral overlap, allowing BHQs to quench fluorophores whose emission spectra may not perfectly align with the BHQ's absorption spectrum.[3][5] The combination of both FRET and static quenching provides a robust and efficient means of fluorescence suppression.[3]

Quantitative Data: Spectral Properties of Black Hole Quenchers

The versatility of BHQ dyes lies in their broad absorption spectra, allowing them to be paired with a wide range of fluorophores. The different BHQ variants are optimized for quenching in specific regions of the electromagnetic spectrum.

| Quencher | Maximum Absorption (λmax) | Quenching Range | Compatible Fluorophores (Examples) |

| BHQ-0 | 493 nm[5] | 430–520 nm[] | FAM, HEX, TET, JOE[] |

| BHQ-1 | 534 nm[5][6][7] | 480–580 nm[1][7][8] | FAM, TET, HEX, JOE, CAL Fluor Orange 560[][6] |

| BHQ-2 | 579 nm[5][9] | 559–670 nm[] | Cy3, Cy5, ROX, Texas Red, CAL Fluor Red 610[] |

| BHQ-3 | 672 nm[5] | 620–730 nm[1][] | Cy5.5, Cy7[] |

Experimental Protocols: Fluorescence Quenching Assay (TaqMan qPCR)

A primary application demonstrating the mechanism of BHQs is the TaqMan 5'-nuclease assay used in real-time quantitative PCR (qPCR).

Objective: To quantify the amount of a specific DNA target sequence.

Materials:

-

DNA sample

-

PCR primers (forward and reverse)

-

TaqMan probe: An oligonucleotide labeled with a 5' reporter fluorophore and a 3' BHQ quencher. The probe is designed to hybridize to the target sequence between the primer binding sites.

-

Taq polymerase with 5'→3' exonuclease activity

-

dNTPs

-

PCR buffer

-

Real-time PCR instrument

Methodology:

-

Reaction Setup: The PCR reaction is assembled with the DNA sample, primers, TaqMan probe, Taq polymerase, dNTPs, and buffer.

-

Initial State: In the initial state, the TaqMan probe is intact, and the close proximity of the 5' fluorophore and 3' BHQ quencher results in efficient quenching of the reporter's fluorescence through FRET and static quenching.[10]

-

Denaturation: The reaction is heated to ~95°C to denature the double-stranded DNA into single strands.

-

Annealing: The temperature is lowered to allow the primers and the TaqMan probe to anneal to their complementary sequences on the target DNA.[10]

-

Extension: The temperature is raised to the optimal temperature for Taq polymerase activity. The polymerase synthesizes a new DNA strand, starting from the primer.

-

Cleavage and Signal Generation: As the Taq polymerase extends the new strand, its 5'→3' exonuclease activity cleaves the TaqMan probe that is hybridized to the target.[10] This cleavage event separates the reporter fluorophore from the BHQ quencher.[10]

-

Fluorescence Detection: With the quencher no longer in close proximity, the fluorophore is free to fluoresce upon excitation. The increase in fluorescence is directly proportional to the amount of PCR product generated.

-

Real-time Monitoring: The fluorescence is measured at the end of each PCR cycle, allowing for the real-time monitoring of DNA amplification.

Visualizations

Signaling Pathways and Mechanisms

Caption: Dual mechanisms of Black Hole Quencher action: FRET and Static Quenching.

Experimental Workflow: TaqMan qPCR Assay

Caption: Workflow of a TaqMan qPCR assay utilizing a BHQ-quenched probe.

Logical Relationship: Improved Signal-to-Noise Ratio

Caption: How BHQ properties lead to an enhanced signal-to-noise ratio in assays.

Conclusion

Black Hole Quenchers represent a significant advancement in fluorescence quenching technology. Their dual mechanism of action, combining both FRET and static quenching, allows for highly efficient suppression of fluorescence across a broad spectral range. As true dark quenchers, they do not contribute to background fluorescence, which results in a superior signal-to-noise ratio and enhanced sensitivity in a variety of applications.[5][6][8][11] This makes BHQ dyes an indispensable tool for researchers, scientists, and drug development professionals in the design and implementation of robust and reliable fluorescence-based assays.

References

- 1. Black Hole Quencher (BHQ) | AAT Bioquest [aatbio.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 5. glenresearch.com [glenresearch.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Black Hole Quencher 1 - Wikipedia [en.wikipedia.org]

- 8. jenabioscience.com [jenabioscience.com]

- 9. genelink.com [genelink.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. BLACK HOLE QUENCHER™ (BHQ™) [sigmaaldrich.com]

(BHQ-3)-OSu Hexafluorophosphate: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core properties and applications of (BHQ-3)-OSu hexafluorophosphate (B91526). This dark quencher is a critical tool in the development of fluorescent probes for various biological assays.

Core Molecular Data

(BHQ-3)-OSu hexafluorophosphate is a reactive building block used to introduce the Black Hole Quencher™-3 (BHQ-3) moiety into biomolecules. The N-hydroxysuccinimidyl (OSu) ester group readily reacts with primary amines on proteins, peptides, and modified oligonucleotides to form a stable amide bond.

| Property | Value | References |

| Molecular Formula | C37H38F6N7O4P | [1] |

| Molecular Weight | 789.71 g/mol | [1] |

| Appearance | Dark purple solid | |

| Maximum Absorption (λmax) | 615 nm (in PBS, pH 7.3) | [1] |

| Quenching Range | 620-730 nm | [2] |

| Extinction Coefficient at λmax | 40,700 cm⁻¹M⁻¹ | [1] |

| Extinction Coefficient at 260 nm | 13,000 cm⁻¹M⁻¹ | [1] |

Experimental Applications and Protocols

This compound is primarily utilized in the synthesis of fluorescence resonance energy transfer (FRET) probes for detecting enzymatic activity, particularly proteases, and for nucleic acid hybridization assays[2][3]. The BHQ-3 moiety is a non-fluorescent chromophore that effectively quenches the fluorescence of a wide range of far-red to near-infrared fluorophores, such as Cy5 and IRDye 800CW[4].

General Protocol for Labeling Peptides with this compound

This protocol is a general guideline for the conjugation of (BHQ-3)-OSu to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) residue). Optimization may be required for specific peptides and applications.

Materials:

-

This compound

-

Peptide of interest with a primary amine

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

-

Diisopropylethylamine (DIEA) or another non-nucleophilic base (optional)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer for product verification

Procedure:

-

Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL. If the peptide has low aqueous solubility, a minimal amount of an organic co-solvent like DMF or DMSO can be added.

-

Quencher Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Labeling Reaction: Add a 1.2 to 5-fold molar excess of the dissolved (BHQ-3)-OSu to the peptide solution. The optimal molar ratio should be determined empirically. If the reaction pH decreases, a small amount of DIEA can be added to maintain a pH of 8.0-8.5.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours, protected from light. The reaction can also be performed overnight at 4°C.

-

Purification: Purify the BHQ-3 labeled peptide from unreacted quencher and unlabeled peptide using RP-HPLC.

-

Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizing Experimental Workflows

FRET-Based Protease Assay Workflow

The following diagram illustrates a typical workflow for a FRET-based protease assay using a peptide substrate labeled with a fluorophore and BHQ-3. In the intact probe, the fluorescence of the donor fluorophore is quenched by the proximal BHQ-3 acceptor. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Caption: Workflow of a FRET-based protease assay using a BHQ-3 labeled peptide.

Amine Labeling Reaction with (BHQ-3)-OSu

This diagram illustrates the chemical reaction between the N-hydroxysuccinimidyl ester of BHQ-3 and a primary amine on a biomolecule, resulting in a stable amide linkage.

Caption: Amine labeling reaction with this compound.

References

A Technical Guide to BHQ-3-OSu: Solubility, Storage, and Application Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, storage conditions, and handling of Black Hole Quencher™-3 succinimidyl ester (BHQ-3-OSu). The following sections detail the essential properties and protocols to ensure the successful application of BHQ-3-OSu in labeling biomolecules for various research and development purposes.

Properties of BHQ-3-OSu

BHQ-3-OSu is a non-fluorescent "dark" quencher that is commonly used to label amine-modified oligonucleotides and proteins. Its primary function is to efficiently quench the fluorescence of a nearby fluorophore through Förster Resonance Energy Transfer (FRET) and static quenching mechanisms.

Solubility

BHQ-3-OSu is a hydrophobic molecule with limited solubility in aqueous solutions. It is readily soluble in anhydrous organic solvents. While precise quantitative solubility data is not widely published, the following table summarizes the recommended solvents for dissolving BHQ-3-OSu. It is recommended to first dissolve the compound in a small amount of a compatible organic solvent before adding it to an aqueous reaction mixture.

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | Soluble | High-quality, amine-free DMF should be used as any contaminating amines can react with the NHS ester. |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Anhydrous DMSO is recommended. |

| Dichloromethane (DCM) | Soluble | - |

| Acetonitrile (MeCN) | Soluble | - |

| Methanol | Soluble | - |

| Aqueous Buffers (e.g., PBS) | Sparingly | To achieve working concentrations in aqueous buffers, a stock solution in an organic solvent should be prepared first and then diluted into the aqueous medium. |

Storage and Stability

Proper storage and handling of BHQ-3-OSu are critical to maintain its reactivity and quenching efficiency. The compound is sensitive to moisture, light, and reducing agents.

| Condition | Recommendation |

| Temperature | Store the solid compound at -15 to -30°C.[1] For dissolved aliquots in an organic solvent, storage at -20°C is recommended. |

| Light | Protect from light to prevent photobleaching.[2] Store in a dark container or wrap the container with aluminum foil. |

| Moisture | Store in a desiccated environment. The succinimidyl ester is susceptible to hydrolysis, which will render it unreactive towards primary amines. |

| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles for dissolved aliquots to prevent degradation.[2] It is advisable to prepare single-use aliquots. |

| In Solution | For short-term storage (up to one month), solutions can be stored refrigerated at +2 to +8°C in the dark.[3] For long-term storage, solutions should be stored at -15 to -30°C.[3] |

| Chemical Stability | BHQ-3 is susceptible to reduction by agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which will lead to a loss of color and quenching ability.[4][5] It is also less stable under prolonged exposure to oligo synthesis and deprotection conditions. |

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and oligonucleotides with BHQ-3-OSu.

Protein Labeling with BHQ-3-OSu

This protocol describes the conjugation of BHQ-3-OSu to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a target protein in a solution phase.

Materials:

-

Protein of interest (purified, at 1-5 mg/mL)

-

BHQ-3-OSu

-

Reaction Buffer: Amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), adjusted to pH 8.0-9.0.

-

Anhydrous DMF or DMSO

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Ensure the protein of interest is in an amine-free buffer. If necessary, exchange the buffer using a desalting column or dialysis.

-

Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.

-

-

BHQ-3-OSu Stock Solution Preparation:

-

Immediately before use, dissolve the required amount of BHQ-3-OSu in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). Protect the solution from light.

-

-

Labeling Reaction:

-

Calculate the required volume of the BHQ-3-OSu stock solution to achieve the desired molar excess of dye to protein. A molar ratio of 5-20 moles of BHQ-3-OSu to 1 mole of protein is a good starting point for optimization.

-

Slowly add the BHQ-3-OSu stock solution to the protein solution while gently vortexing or stirring.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed overnight at 4°C.

-

-

Stopping the Reaction (Optional but Recommended):

-

To quench any unreacted BHQ-3-OSu, add the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove unreacted BHQ-3-OSu and reaction byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of BHQ-3 molecules per protein molecule, by measuring the absorbance of the conjugate at the maximum absorbance wavelength of BHQ-3 (around 670 nm) and at 280 nm for the protein.

-

Oligonucleotide Labeling with BHQ-3-OSu

This protocol outlines the post-synthesis labeling of an amine-modified oligonucleotide with BHQ-3-OSu in a solution phase.

Materials:

-

Amine-modified oligonucleotide (purified)

-

BHQ-3-OSu

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0.

-

Anhydrous DMF or DMSO

-

Purification system (e.g., HPLC, gel electrophoresis, or ethanol (B145695) precipitation)

Procedure:

-

Oligonucleotide Preparation:

-

Dissolve the amine-modified oligonucleotide in the reaction buffer to a concentration of 1-10 mg/mL.

-

-

BHQ-3-OSu Stock Solution Preparation:

-

Immediately before use, prepare a stock solution of BHQ-3-OSu in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

-

Labeling Reaction:

-

Add a 10-50 fold molar excess of the BHQ-3-OSu stock solution to the oligonucleotide solution.

-

Vortex the mixture gently and incubate at room temperature for 2-4 hours in the dark.

-

-

Purification of the Labeled Oligonucleotide:

-

Purify the labeled oligonucleotide from unreacted BHQ-3-OSu and byproducts. Ethanol precipitation can be used for a preliminary cleanup, followed by a more stringent purification method like HPLC or polyacrylamide gel electrophoresis (PAGE) for higher purity.

-

-

Verification:

-

Confirm the successful conjugation by mass spectrometry and/or by observing the characteristic absorbance of the BHQ-3 dye in the UV-Vis spectrum of the purified oligonucleotide.

-

Visualized Workflow

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for Labeling Biomolecules with BHQ-3-OSu.

Caption: Chemical Reaction of BHQ-3-OSu with a Primary Amine.

References

Safety and handling precautions for (BHQ-3)-OSu hexafluorophosphate.

An In-depth Technical Guide to the Safe Handling and Application of (BHQ-3)-OSu Hexafluorophosphate (B91526)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(BHQ-3)-OSu hexafluorophosphate is a non-fluorescent "dark" quencher specifically designed for the labeling of amine-modified molecules, such as peptides and oligonucleotides.[1][2] As a member of the Black Hole Quencher™ family, BHQ-3 operates by absorbing the emission energy from a fluorescent dye and dissipating it as heat, which prevents the background fluorescence often associated with fluorescent quenchers. Its broad and intense absorption spectrum in the 620-730 nm range makes it an ideal quenching partner for red and far-red fluorophores like Cy5, Quasar® 670, and Quasar® 705.[3][4][5][6]

The "-OSu" (N-hydroxysuccinimidyl ester) moiety is an amine-reactive group that facilitates the covalent attachment of the BHQ-3 quencher to primary aliphatic amines.[2] This guide provides comprehensive safety protocols, handling procedures, and technical data for this compound to ensure its safe and effective use in research and development settings.

Physicochemical and Spectral Properties

The key properties of this compound and the core BHQ-3 dye are summarized below. The spectral characteristics are crucial for designing fluorescence resonance energy transfer (FRET) probes and other quenched-fluorescence assays.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C37H38N7O4.F6P | |

| Molar Mass | 789.71 g/mol | |

| Appearance | Solid | [7] |

| Reactivity | Amine-reactive succinimidyl ester |[2] |

Table 2: Spectral Properties of BHQ-3 Dye

| Property | Value | Reference |

|---|---|---|

| Absorption Maximum (λmax) | 656 nm (in Methanol), 672 nm | [5][6] |

| Quenching Range | 620 - 730 nm | [3][4][5] |

| Extinction Coefficient at λmax | 42,700 L mol⁻¹ cm⁻¹ | [6] |

| Extinction Coefficient at 260 nm | 13,000 L mol⁻¹ cm⁻¹ | [6] |

| Fluorescence | None (Dark Quencher) |[8] |

Safety and Hazard Information

This compound and related succinimidyl esters are potent chemical reagents that require careful handling. The following information is derived from safety data sheets for closely related compounds and general laboratory safety principles.[4][7]

GHS Hazard Statements

-

H314: Causes severe skin burns and eye damage.[7]

-

H317: May cause an allergic skin reaction.[7]

-

H318: Causes serious eye damage.[7]

-

H331: Toxic if inhaled.[7]

-

H373: May cause damage to organs through prolonged or repeated exposure.[7]

Precautionary Measures and Personal Protective Equipment (PPE)

A rigorous safety protocol is mandatory when handling this compound. The following diagram outlines the essential workflow for safe handling.

Caption: General workflow for safely handling this compound.

Storage and Stability

-

Storage Conditions: Store in a dry, cool, and well-ventilated place.[7] Keep the container tightly closed and protected from light.[9] Freezer storage at -10 to -30°C is recommended for long-term stability.[9]

-

Incompatible Materials: Avoid moisture and air, as the succinimidyl ester is susceptible to hydrolysis.[7]

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[7][9]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[7]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

Mechanism of Action: Fluorescence Quenching

BHQ-3 is a "dark quencher" that operates through a combination of Förster Resonance Energy Transfer (FRET) and static (contact) quenching. This dual mechanism provides highly efficient quenching, leading to improved signal-to-noise ratios in assays.[3]

Caption: Mechanism of fluorescence quenching by BHQ-3 via FRET.

Experimental Protocols: Amine Labeling

The primary application of (BHQ-3)-OSu is the covalent labeling of molecules containing primary amines, such as the N-terminus of a peptide or amine-modified DNA. The succinimidyl ester reacts with the amine to form a stable amide bond.

General Protocol for Labeling a Peptide

This protocol provides a general methodology. Optimal conditions, such as reagent concentrations and reaction times, may need to be determined empirically for specific applications.

Materials:

-

This compound

-

Peptide or other amine-containing molecule

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

-

Purification system (e.g., HPLC, gel filtration)

Workflow Diagram:

Caption: Experimental workflow for labeling a peptide with (BHQ-3)-OSu.

Methodology:

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the BHQ-3 OSu (e.g., 10 mg/mL) in anhydrous, amine-free DMF or DMSO immediately before use.

-

Dissolve the amine-containing substrate (e.g., peptide) in the reaction buffer to a concentration of 1-5 mg/mL.

-

-

Conjugation Reaction:

-

While vortexing the peptide solution, add a 5- to 10-fold molar excess of the dissolved BHQ-3 OSu. The volume of the organic solvent should not exceed 10% of the total reaction volume to prevent precipitation of the peptide.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification and Analysis:

-

Following incubation, purify the resulting BHQ-3-labeled conjugate from unreacted quencher and substrate. Reverse-phase HPLC is typically the most effective method.

-

Confirm the identity and purity of the final product using mass spectrometry and UV-Vis spectrophotometry to verify the presence of both the peptide and the BHQ-3 chromophore.

-

Conclusion

This compound is a valuable tool for the development of quenched fluorescent probes. Adherence to the stringent safety and handling precautions outlined in this guide is paramount to mitigate the risks associated with this reactive compound. By following the described protocols, researchers can safely and effectively utilize its properties for advanced applications in molecular biology and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BIOSEARCH TECHNOLOGIES INC BHQ-3 Succinimidyl Ester, 5 mg, Quantity: Each | Fisher Scientific [fishersci.com]

- 3. Black Hole Quencher (BHQ) | AAT Bioquest [aatbio.com]

- 4. BHQ-3 Carboxylic Acid, Succinimidyl Ester | LGC, Biosearch Technologies [biosearchtech.com]

- 5. BHQ-3 Carboxylic Acid | LGC, Biosearch Technologies [biosearchtech.com]

- 6. BHQ-3 Dark Quencher, abs 620-730 nm; 3' Modification-7370 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 7. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]

- 8. glenresearch.com [glenresearch.com]

- 9. glenresearch.com [glenresearch.com]

The Role of Black Hole Quencher (BHQ) Dyes in Advancing Molecular Biology

A Technical Guide for Researchers and Drug Development Professionals

Black Hole Quencher (BHQ) dyes have become indispensable tools in molecular biology, revolutionizing fluorescence-based applications through their unique ability to efficiently quench fluorescence without emitting any native signal. This characteristic, which earns them the name "dark quenchers," significantly enhances the signal-to-noise ratio in a variety of assays, leading to more sensitive and reliable results.[1][2][3] This technical guide provides an in-depth exploration of the core applications of BHQ dyes, complete with quantitative data, detailed experimental protocols, and visual representations of key mechanisms.

Core Principles of BHQ Dyes

BHQ dyes function primarily through a combination of Förster Resonance Energy Transfer (FRET) and static quenching.[4][5] In FRET, the BHQ dye, acting as an acceptor, absorbs the energy from a nearby excited fluorophore (donor) and dissipates it as heat.[4][6] This process is highly dependent on the spectral overlap between the fluorophore's emission and the BHQ's absorption spectrum. Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the BHQ dye, further enhancing quenching efficiency.[4][5] The absence of native fluorescence from BHQ dyes minimizes background signal, a significant advantage over older quenchers like TAMRA.[4][7]

Key Applications in Molecular Biology

The unique properties of BHQ dyes have led to their widespread adoption in several key areas of molecular biology research and diagnostics.

Real-Time Quantitative PCR (qPCR)

BHQ dyes are most prominently used in qPCR assays for the precise quantification of nucleic acids.[3][6] They are integral components of various probe-based qPCR methods, including hydrolysis probes (e.g., TaqMan® probes) and hybridization probes (e.g., Molecular Beacons).

-

Hydrolysis Probes: These are dual-labeled oligonucleotides with a 5' reporter fluorophore and a 3' BHQ quencher.[8] During the PCR extension phase, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore from the quencher and leading to an increase in fluorescence that is proportional to the amount of amplified product.[8][9]

-

Molecular Beacons: These are hairpin-shaped probes with a fluorophore and a BHQ quencher at opposite ends of the molecule.[6] In the absence of a target, the hairpin structure keeps the fluorophore and quencher in close proximity, resulting in efficient quenching. Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore and quencher and allowing for fluorescence emission.

The broad absorption spectra of different BHQ dyes enable the development of multiplex qPCR assays, where multiple targets can be detected and quantified simultaneously in a single reaction.[6][7]

Fluorescence In Situ Hybridization (FISH)

In FISH, fluorescently labeled probes are used to detect and localize specific DNA or RNA sequences within cells or tissues.[10] While not a direct application of quenching in the final detection step, BHQ dyes can be incorporated into probes to reduce background fluorescence during probe synthesis and purification, leading to cleaner signals. More advanced FISH applications can utilize quenched probes that only fluoresce upon binding to their target, thereby improving the signal-to-noise ratio.

FRET-Based Enzymatic Assays

BHQ dyes are instrumental in the design of FRET-based assays for monitoring enzyme activity, particularly for proteases.[1][11] In a typical protease assay, a peptide substrate is synthesized with a fluorophore on one end and a BHQ dye on the other. In the intact state, the fluorescence is quenched. When a specific protease cleaves the peptide substrate, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[1][12] This "turn-on" system allows for real-time monitoring of enzyme kinetics and high-throughput screening of enzyme inhibitors.[13]

Quantitative Data Summary

The selection of an appropriate BHQ dye is critical for efficient quenching and depends on the emission spectrum of the chosen fluorophore.

| Quencher | Absorption Maximum (λmax) | Effective Quenching Range | Recommended Fluorophores |

| BHQ-0 | ~495 nm | 430 - 520 nm | Biosearch Blue™ |

| BHQ-1 | 534 nm | 480 - 580 nm | FAM, TET, JOE, HEX, Cy3 |

| BHQ-2 | 579 nm | 560 - 670 nm | TAMRA, ROX, Texas Red, Cy3.5, Cy5 |

| BHQ-3 | 672 nm | 620 - 730 nm | Cy5, Cy5.5, Quasar 670, Quasar 705 |

| BHQ-10 | 516 nm | 480 - 550 nm | Fluorescein, Rhodamine, AZDye 488 |

Table 1: Spectral Properties of Common BHQ Dyes. [2][3]

| Donor Fluorophore | Recommended Quencher | Estimated Förster Radius (R₀) in Å |

| FAM | BHQ-1 | 45 - 55 |

| Cy3™ | BHQ-1 / BHQ-2 | 50 - 60 |

| TAMRA | BHQ-2 | 45 - 55 |

| Texas Red® | BHQ-2 | 50 - 60 |

| Cy5™ | BHQ-2 | 55 - 65 |

Table 2: Representative Förster Radii (R₀) for Common FRET Pairs with BHQ Quenchers. The Förster radius is the distance at which FRET efficiency is 50%.[1]

Experimental Protocols

Protocol for Real-Time qPCR using BHQ-labeled Hydrolysis Probes

a. Assay Design and Reagent Preparation:

-

Primer and Probe Design: Design PCR primers and a BHQ-labeled hydrolysis probe specific to the target sequence. The probe should have a melting temperature (Tm) 5-10°C higher than the primers.[7]

-

Reagent Mix: Prepare a master mix containing DNA polymerase, dNTPs, reaction buffer, forward primer, reverse primer, and the BHQ-labeled probe. Recommended final concentrations are typically 900 nM for primers and 200 nM for the probe.[14]

-

Template DNA: Prepare serial dilutions of the template DNA for a standard curve or use the experimental samples.

b. Reaction Setup:

-

Dispense the master mix into qPCR reaction wells.

-

Add the template DNA or no-template control (NTC) to the respective wells.

-

Seal the reaction plate or tubes.

c. Thermal Cycling Protocol:

-

Initial Denaturation: 95°C for 2-5 minutes.

-

Cycling (40-45 cycles):

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at the end of this step).

-

d. Data Analysis:

-

Determine the cycle threshold (Ct) for each sample.

-

For quantification, generate a standard curve by plotting the Ct values against the logarithm of the known template concentrations.

-

Calculate the quantity of the target in the experimental samples based on their Ct values and the standard curve.

Protocol for Fluorescence In Situ Hybridization (FISH)

a. Probe Preparation:

-

Synthesize or obtain an oligonucleotide probe complementary to the target RNA or DNA sequence. The probe should be labeled with a fluorophore. While BHQ is not the primary label for visualization, using BHQ-labeled oligos during synthesis can improve purity.

-

Dilute the fluorescently labeled probe to the desired working concentration in hybridization buffer.[15]

b. Sample Preparation:

-

Fix cells or tissue sections with a suitable fixative (e.g., 4% paraformaldehyde).[15]

-

Permeabilize the samples to allow probe entry.

-

Dehydrate the samples through an ethanol (B145695) series.[16]

c. Hybridization:

-

Apply the probe solution to the prepared samples on a slide.

-

Cover with a coverslip and seal to prevent evaporation.

-

Denature the probe and target DNA by heating at 85°C for 20 minutes.[16]

-

Incubate at 37°C overnight in a humidified chamber to allow for hybridization.[16]

d. Washing and Visualization:

-

Wash the slides to remove unbound probes. A typical wash includes a stringent wash at a higher temperature followed by less stringent washes at room temperature.

-

Counterstain the nuclei with a DNA stain like DAPI.

-

Mount the slides with an anti-fade mounting medium.

-

Visualize the fluorescent signals using a fluorescence microscope.

Protocol for FRET-Based Protease Assay

a. Reagent Preparation:

-

FRET Substrate: Synthesize or purchase a peptide substrate containing the recognition sequence for the protease of interest, flanked by a fluorophore and a BHQ quencher. Dissolve the substrate in a suitable solvent (e.g., DMSO) to create a stock solution.[1]

-

Assay Buffer: Prepare a buffer that is optimal for the activity of the target protease.

-

Protease Solution: Prepare a stock solution of the purified protease.

b. Assay Setup (96-well plate format):

-

Dilute the FRET substrate to the final working concentration in the assay buffer.

-

Add the diluted substrate to the wells of a black microplate.

-

Include control wells: a negative control (substrate and buffer, no enzyme) and a positive control (substrate with a known active enzyme or fully cleaved substrate).[1]

c. Reaction and Measurement:

-

Initiate the reaction by adding the protease solution to the wells.

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set duration (e.g., 30-60 minutes). Use excitation and emission wavelengths appropriate for the fluorophore.[1]

d. Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Plot the fluorescence intensity versus time.

-

Determine the initial reaction velocity from the linear portion of the curve. This velocity is proportional to the enzyme activity.

Visualizing the Mechanisms

To further elucidate the principles behind the applications of BHQ dyes, the following diagrams illustrate the key molecular interactions and workflows.

Caption: Mechanism of a BHQ-based hydrolysis probe in qPCR.

Caption: Mechanism of a Molecular Beacon probe.

Caption: Principle of a FRET-based protease assay using a BHQ quencher.

References

- 1. benchchem.com [benchchem.com]

- 2. Black Hole Quencher® Dyes | LGC, Biosearch Technologies [biosearchtech.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. bioluminor.com [bioluminor.com]

- 5. BHQ-1 and BHQ-2: Complementary Guardians of Fluorescenc... [sbsgenetech.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]

- 8. bitesizebio.com [bitesizebio.com]

- 9. What are the general steps of fluorescence in situ hybridization (FISH) experiments? | AAT Bioquest [aatbio.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Preparation of fluorescent in situ hybridisation probes without the need for optimisation of fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

The Dark Nature of a Powerhouse Quencher: An In-depth Technical Guide to BHQ-3

For researchers, scientists, and drug development professionals, understanding the intricate photophysical properties of the tools they employ is paramount. Black Hole Quencher-3 (BHQ-3) stands as a cornerstone in modern biological assays, prized for its profound ability to quench fluorescence without contributing any background signal of its own. This technical guide delves into the core principles that render BHQ-3 a non-fluorescent or "dark" quencher, providing a comprehensive overview of its mechanism, quantitative properties, and the experimental methodologies used for its characterization.

The Chemical Foundation of Darkness: A Polyaromatic Azo Dye

At the heart of BHQ-3's non-fluorescent nature lies its chemical structure. BHQ-3 is a polyaromatic azo dye, characterized by a series of interconnected aromatic rings linked by an azo group (-N=N-). This extensive system of conjugated double bonds is responsible for its strong absorption in the 620-730 nm range, with a maximum absorption peak around 672 nm.[1] However, unlike fluorescent molecules, the unique electronic configuration of the polyaromatic-azo backbone provides highly efficient pathways for the rapid dissipation of absorbed light energy as heat rather than emitting it as photons (fluorescence).

The Dual Mechanisms of Quenching: FRET and Static Quenching

BHQ-3's remarkable quenching efficiency stems from a combination of two primary mechanisms: Förster Resonance Energy Transfer (FRET) and static quenching. The ability to utilize both pathways makes BHQ-3 a highly effective quencher for a broad range of fluorophores.

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor molecule (in this case, BHQ-3) when they are in close proximity (typically 1-10 nm). The efficiency of FRET is critically dependent on the spectral overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor. BHQ-3's broad absorption spectrum makes it an excellent FRET acceptor for a variety of red and far-red emitting fluorophores.

Static Quenching (Contact Quenching)

In addition to FRET, BHQ dyes can also engage in static quenching. This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and BHQ-3. This complex, often stabilized by hydrophobic and electrostatic interactions, effectively prevents the fluorophore from ever reaching its excited state upon illumination. A key advantage of static quenching is that it can be efficient even when the spectral overlap required for FRET is not optimal.

The Photophysical Core: Non-Radiative Decay Pathways

The defining characteristic of a dark quencher is its inability to fluoresce. This is because the excited state of BHQ-3 rapidly deactivates through non-radiative decay pathways, primarily internal conversion and intersystem crossing.

-

Internal Conversion (IC): This is a very fast process where the molecule transitions from a higher electronic state to a lower one of the same spin multiplicity (e.g., S1 to S0) without the emission of a photon. The excess energy is dissipated as vibrational energy (heat) to the surrounding solvent molecules. The flexible and complex structure of polyaromatic azo dyes facilitates this process.

-

Intersystem Crossing (ISC): This process involves a transition between electronic states of different spin multiplicities (e.g., from a singlet excited state, S1, to a triplet excited state, T1). While less common for many fluorescent molecules, the presence of the azo group in BHQ-3 can enhance the probability of intersystem crossing. The triplet state is typically long-lived but also deactivates non-radiatively to the ground state.

Quantitative Photophysical Properties of BHQ-3

| Property | Value | Reference |

| Absorption Maximum (λmax) | ~672 nm | [1] |

| Effective Quenching Range | 620 - 730 nm | [1] |

| Fluorescence Quantum Yield (ΦF) | Near zero (non-fluorescent) | Implied by "dark quencher" classification |

| Excited-State Lifetime (τ) | Extremely short | Inferred from efficient non-radiative decay |

Table 1: Key Photophysical Properties of BHQ-3.

The quenching efficiency of BHQ-3 is highly dependent on the paired fluorophore. Below is a summary of reported quenching efficiencies.

| Fluorophore | Quenching Efficiency |

| Cy5 | ~96% |

| Cy5.5 | Data varies depending on context |

Table 2: Quenching Efficiency of BHQ-3 with Common Fluorophores.

Experimental Protocols for Characterizing Dark Quenchers

The characterization of dark quenchers like BHQ-3 involves a suite of spectroscopic techniques to elucidate their absorption properties, quenching efficiency, and excited-state dynamics.

Determining Absorption Spectrum

The absorption spectrum of BHQ-3 is measured using a standard UV-Vis spectrophotometer. This provides crucial information about its λmax and effective absorption range, which is essential for selecting appropriate donor fluorophores for FRET-based assays.

Measuring Quenching Efficiency

A common method to determine quenching efficiency involves a hybridization assay. A single-stranded DNA or peptide is labeled with a donor fluorophore, and a complementary strand is labeled with BHQ-3. The fluorescence of the donor is measured before and after hybridization. The quenching efficiency (QE) is calculated as:

QE (%) = (1 - (IDA / ID)) * 100

Where:

-

IDA is the fluorescence intensity of the donor in the presence of the acceptor (BHQ-3).

-

ID is the fluorescence intensity of the donor in the absence of the acceptor.

References

Methodological & Application

Application Notes and Protocols for Labeling Peptides with (BHQ-3)-OSu Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of peptides with the non-fluorescent quencher (BHQ-3)-OSu hexafluorophosphate (B91526). This succinimidyl ester derivative of Black Hole Quencher™-3 is designed to react efficiently with primary amines, such as the N-terminus of a peptide or the epsilon-amino group of a lysine (B10760008) residue, to form a stable amide bond. This process is crucial for the development of various molecular probes, including those used in FRET-based assays for studying enzyme activity, protein-protein interactions, and molecular diagnostics.

Introduction